molecular formula C22H15F2NO3S2 B2601644 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole CAS No. 850926-10-2

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole

Cat. No.: B2601644
CAS No.: 850926-10-2
M. Wt: 443.48
InChI Key: PPXRBHMRBNYTHH-UHFFFAOYSA-N
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Description

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole is a complex organic compound that features a unique combination of fluorinated benzyl and phenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole core, followed by the introduction of the fluorobenzyl and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the oxazole ring to a more saturated structure.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce desulfonylated or hydrogenated derivatives.

Scientific Research Applications

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-phenyloxazole
  • 5-((2-Bromobenzyl)thio)-4-((4-bromophenyl)sulfonyl)-2-phenyloxazole

Uniqueness

The presence of fluorine atoms in 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S2/c23-17-10-12-18(13-11-17)30(26,27)21-22(29-14-16-8-4-5-9-19(16)24)28-20(25-21)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXRBHMRBNYTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)SCC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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